molecular formula C13H25N3O6 B605853 Azido-PEG4-(CH2)3-methyl ester CAS No. 1835759-71-1

Azido-PEG4-(CH2)3-methyl ester

Cat. No. B605853
M. Wt: 319.36
InChI Key: PZVGELSZWFBVCY-UHFFFAOYSA-N
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Description

Azido-PEG4-(CH2)3-methyl ester is a crosslinker containing an azide group and a methyl ester . It is a polyethylene glycol (PEG) based linker utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . The azide group enables Click Chemistry and the hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Azido-PEG4-(CH2)3-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular weight of Azido-PEG4-(CH2)3-methyl ester is 319.4 g/mol . The functional group is Azide/(CH2)3-Methyl ester . The molecular formula is C13H25N3O6 .


Chemical Reactions Analysis

Azido-PEG4-(CH2)3-methyl ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG4-(CH2)3-methyl ester is a liquid with a colorless to light yellow appearance . It has a CAS No. of 1835759-71-1 . It is stored at -20°C .

Scientific Research Applications

Conjugation Chemistry and Drug Delivery

Azido-functionalized poly(ethylene glycol) (PEG) derivatives, such as Azido-PEG4-(CH2)3-methyl ester, are increasingly used in conjugation chemistry and targeted drug delivery. They are incorporated into nanoparticle-forming polymeric systems, and their quantification is essential for effective use. A study by Semple et al. (2016) highlights the importance of accurate quantification of azide incorporation in these PEG polymers for their application in drug delivery systems (Semple, Sullivan, Vojkovský & Sill, 2016).

Functional Properties in Lipids

The synthesis of fatty esters containing azido groups, such as Azido-PEG4-(CH2)3-methyl ester, demonstrates their stable nature during various chemical transformations. Jie and Lao (1987) investigated such azido fatty esters, emphasizing their distinct infrared absorption and NMR properties, which are valuable for research in lipid chemistry and biochemistry (Jie & Lao, 1987).

Signal Transduction and Molecular Electronics

Lin and Rubtsov (2012) studied azido-PEG-succinimide ester oligomers, including Azido-PEG4-(CH2)3-methyl ester, revealing that these compounds facilitate ballistic energy transport along their chains. This discovery is significant for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

Cell Adhesion and Migration

In the study of dynamic surface coatings for cell adhesion, migration, and shape change, van Dongen et al. (2013) used azido-functionalized polymers like Azido-PEG4-(CH2)3-methyl ester. These materials facilitate spatially controlled cell adhesion, demonstrating their potential in tissue engineering and cellular studies (van Dongen, Maiuri, Marie, Tribet & Piel, 2013).

Drug Conjugation in Biomedical Applications

Wang et al. (2009) explored the bioconjugation of azido-containing polymers, like Azido-PEG4-(CH2)3-methyl ester, with biotin for biomedical applications. This study demonstrates their role in creating functional interfaces in micelles, which can be crucial for targeted drug delivery (Wang, Liu, Luo & Zhao, 2009).

Safety And Hazards

Azido-PEG4-(CH2)3-methyl ester should be handled with care. It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Azido-PEG4-(CH2)3-methyl ester is a promising compound in the field of drug delivery due to its role in the synthesis of PROTACs . Its use in Click Chemistry and its hydrophilic PEG spacer that increases solubility in aqueous media make it a valuable tool in the development of targeted therapy drugs .

properties

IUPAC Name

methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVGELSZWFBVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185495
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-(CH2)3-methyl ester

CAS RN

1835759-71-1
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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